molecular formula C15H20N2OS B2967149 [1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol CAS No. 2415465-22-2

[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

Cat. No.: B2967149
CAS No.: 2415465-22-2
M. Wt: 276.4
InChI Key: NJGWSTOKPWBQIG-UHFFFAOYSA-N
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Description

[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol: is a complex organic compound featuring a benzothiazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol typically involves multi-step procedures. One common method includes the condensation of 6-ethyl-1,3-benzothiazole with piperidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzothiazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific pathways. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The piperidine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    Benzothiazole derivatives: Used in various applications, including as anti-tubercular agents.

Uniqueness: The unique combination of the benzothiazole and piperidine moieties in [1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol provides distinct chemical and biological properties that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

[1-(6-ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-2-11-5-6-13-14(8-11)19-15(16-13)17-7-3-4-12(9-17)10-18/h5-6,8,12,18H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGWSTOKPWBQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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